molecular formula C8H9ClO2S B1333927 3,4-Dimethylbenzenesulfonyl chloride CAS No. 2905-30-8

3,4-Dimethylbenzenesulfonyl chloride

Cat. No. B1333927
CAS RN: 2905-30-8
M. Wt: 204.67 g/mol
InChI Key: DNMQPRPJIWTNAX-UHFFFAOYSA-N
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Description

3,4-Dimethylbenzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family. It is closely related to various other sulfonyl chlorides and sulfonamide derivatives that have been synthesized and studied for their potential applications in different fields, including medicine and materials science. Although the provided papers do not directly discuss 3,4-dimethylbenzenesulfonyl chloride, they do provide insights into similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related sulfonyl chloride derivatives typically involves the conversion of precursor compounds through various chemical reactions. For instance, the synthesis of 3-formylbenzenesulfonyl chloride derivatives is achieved from corresponding benzaldehydes, involving the conversion of aldehyde bisulfite adducts to target compounds in the presence of Na2SO4 . Similarly, the synthesis of N-alkyl/aralkyl-N-(3,4-ethylenedioxybenzyl)-4-substituted benzenesulfonamides involves the reaction of various p-substituted benzenesulfonyl chlorides with benzylamine in aqueous Na2CO3 solution . These methods could potentially be adapted for the synthesis of 3,4-dimethylbenzenesulfonyl chloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonyl chloride derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which can be further substituted with various functional groups. The molecular and electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been investigated using X-ray single crystal diffraction and ab initio quantum-chemical calculations . These studies provide insights into the intramolecular interactions, such as hydrogen bonds, that can influence the stability and reactivity of these molecules.

Chemical Reactions Analysis

Sulfonyl chlorides are reactive intermediates that can undergo various chemical reactions, including substitution reactions to form sulfonamides. For example, the reaction of 4-chlorobenzenesulfonyl chloride with different dimethyl substituted phenyl amine in the presence of basic aqueous media yields N-[(Dimethyl substituted) phenyl]-4-chlorobenzenesulfonamides . These reactions are typically facilitated by the presence of a base and a polar aprotic solvent. The reactivity of sulfonyl chlorides can be influenced by the steric and electronic properties of the substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. For instance, the poor water solubility of certain arylsulfonamide analogs necessitates their delivery in a formulation for biological applications . The crystal structures of sulfonyl chloride derivatives can exhibit lamellar layers and specific intermolecular interactions, such as hydrogen bonding and halogen-specific recognition patterns . These properties are important for understanding the behavior of these compounds in different environments and for designing new materials with desired characteristics.

Scientific Research Applications

1. Biological Potential of Derivatives

A study by Aziz-ur-Rehman et al. (2014) explored the synthesis and biological potential of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. The derivatives were created using 3,4-dimethylbenzenesulfonyl chloride and other compounds and exhibited moderate to good activities against bacteria and enzymes, highlighting their potential in the field of microbiology and enzymology (Aziz‐ur‐Rehman et al., 2014).

2. Crystal and Molecular-Electronic Structure

In 2017, Rublova et al. synthesized new isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing detailed insights into their crystal and molecular-electronic structures. This research contributes to the understanding of the physical and chemical properties of these compounds, which is crucial in materials science (Rublova et al., 2017).

3. Hydrolysis Studies

A study by Cevasco et al. (2011) investigated the hydrolysis of 4-dimethylaminobenzenesulfonyl chloride. This research provides valuable information on the chemical behavior of such compounds in different pH conditions, which is important in the field of chemical engineering and environmental science (Cevasco et al., 2011).

4. Antibacterial Potential

Rehman et al. (2016) synthesized various derivatives using 3,4-dimethylbenzenesulfonyl chloride and tested their antibacterial activities. Their findings indicate that these compounds can be effective against bacterial strains, suggesting their potential use in the development of new antibacterial agents (Rehman et al., 2016).

5. Computational Study of Sulfonamide Molecule

Murthy et al. (2018) conducted a comprehensive study on a newly synthesized sulfonamide molecule derived from 3,4-dimethylbenzenesulfonyl chloride. Their research used computational methods to understand the structural and electronic properties of the molecule, which is crucial in the field of computational chemistry and drug design (Murthy et al., 2018).

6. Structure-Activity Relationship in Anti-Cancer Agents

Mun et al. (2012) explored the structure-activity relationship of certain arylsulfonamide analogs derived from 3,4-dimethylbenzenesulfonyl chloride. Their findings provide insights into how chemical modifications can improve pharmacological properties for cancer therapeutics (Mun et al., 2012).

7. Electrostatic Activation in SNAr Reactions

Weiss and Pühlhofer (2001) investigated the electrostatic activation in SNAr (nucleophilic aromatic substitution) reactivity using sulfonylonio substituents derived from benzenesulfonyl chloride compounds. This research is significant in understanding the reactivity of these compounds in organic synthesis (Weiss & Pühlhofer, 2001).

8. Potent Antibacterial Agents

Abbasi et al. (2015) focused on synthesizing new derivatives using 3,4-dimethylbenzenesulfonyl chloride and evaluating their antibacterial and anti-enzymatic potential. Their results demonstrate the potential of these compounds in antibacterial applications (Abbasi et al., 2015).

Safety and Hazards

“3,4-Dimethylbenzenesulfonyl chloride” is classified as a skin corrosive and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

3,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMQPRPJIWTNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395082
Record name 3,4-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylbenzenesulfonyl chloride

CAS RN

2905-30-8
Record name 3,4-Dimethylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2905-30-8
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Record name 3,4-dimethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylbenzene-1-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3,4-Dimethylbenzenesulfonyl chloride?

A1: The molecular formula of 3,4-Dimethylbenzenesulfonyl chloride is C8H9ClO2S. Its molecular weight is 204.68 g/mol.

Q2: Can you provide information about the synthesis of 3,4-Dimethylbenzenesulfonyl chloride based on the provided research?

A2: Unfortunately, the provided abstract only mentions "SYNTHESIS AND CONVERSION OF 3,4-DIMETHYLBENZENESULFONYL CHLORIDE" without detailing the specific synthesis methods. To gain insights into the synthesis procedures, you would need to consult the full text of the research paper [].

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